Acyclovir-d4 L-Leucinate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

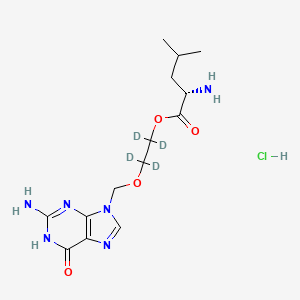

Acyclovir-d4 is the deuterium labeled Acyclovir . Acyclovir (Aciclovir) is a guanosine analogue and an orally active antiviral agent . It inhibits HSV-1, HSV-2, and varicella-zoster virus . Acyclovir-d4 L-Leucinate is a biochemical for proteomics research . Its molecular formula is C14H19D4ClN6O4, and its molecular weight is 378.85 .

Molecular Structure Analysis

Acyclovir-d4 is a guanosine analogue . The molecular structure of Acyclovir-d4 L-Leucinate is C14H19D4ClN6O4 .Physical And Chemical Properties Analysis

The molecular formula of Acyclovir-d4 L-Leucinate is C14H19D4ClN6O4, and its molecular weight is 378.85 .科学的研究の応用

Antiviral Activity

Acyclovir-d4 L-Leucinate is a guanosine analog that has antiviral activity in vitro against herpes simplex viruses, varicella zoster virus, Epstein-Barr virus, cytomegalovirus, and human herpes virus 6 . It diffuses freely into cells and is selectively converted into acyclo-guanosine monophosphate by a virus-specific thymidine kinase .

Internal Standard for Quantification

Acyclovir-d4 L-Leucinate is intended for use as an internal standard for the quantification of acyclovir by GC- or LC-MS . This makes it a valuable tool in analytical chemistry and pharmacokinetics studies.

Metabolic Pathway Studies

Stable isotope labeling allows researchers to study metabolic pathways in vivo in a safe manner . Acyclovir-d4 L-Leucinate can be used in these studies to track the metabolism and distribution of the drug in the body.

Environmental Pollutant Standards

Stable isotope-labeled compounds are used as environmental pollutant standards for the detection of air, water, soil, sediment, and food . Acyclovir-d4 L-Leucinate can be used in this context to monitor the presence of the drug in the environment.

Clinical Diagnostics

In the field of clinical diagnostics, Acyclovir-d4 L-Leucinate can be used as a reference standard for the detection and quantification of acyclovir in biological samples . This can be particularly useful in therapeutic drug monitoring and in the investigation of potential drug interactions.

Research on Neurotoxic Symptoms

Acyclovir’s main metabolite 9-carboxymethoxymethylguanine is a presumptive neurotoxin and should be monitored in patients with impaired renal function or in cases with neurotoxic symptoms . Acyclovir-d4 L-Leucinate can be used in this research context.

作用機序

Target of Action

Acyclovir-d4 L-Leucinate is a guanosine analog that primarily targets herpes simplex viruses (HSV-1 and HSV-2), varicella-zoster virus (VZV), Epstein-Barr virus, cytomegalovirus, and human herpes virus 6 . These viruses are responsible for conditions such as herpes simplex, varicella zoster, and herpes zoster .

Mode of Action

The compound’s mode of action involves several steps. Initially, Acyclovir-d4 L-Leucinate is converted into acyclovir monophosphate by the action of viral thymidine kinase . This step is specific to infected cells, lending specificity to the drug’s activity . The monophosphate derivative is then converted to acyclovir diphosphate by guanylate kinase, and finally to acyclovir triphosphate by nucleoside diphosphate kinase, pyruvate kinase, and creatine kinase .

Acyclovir triphosphate acts as a competitive inhibitor of viral DNA polymerase by mimicking deoxyguanosine triphosphate (dGTP). When incorporated into viral DNA during replication, it results in chain termination as its lack of a 3’ hydroxyl group prevents the attachment of additional nucleosides . This inhibits further DNA polymerase activity and thus, the replication of the virus .

Biochemical Pathways

The biochemical pathway affected by Acyclovir-d4 L-Leucinate is the DNA replication pathway of the herpes simplex viruses, varicella-zoster virus, and other related viruses . By inhibiting the viral DNA polymerase, the compound disrupts the replication of the viral DNA, thereby preventing the proliferation of the virus .

Pharmacokinetics

Acyclovir-d4 L-Leucinate exhibits biexponential elimination with a terminal plasma half-life of 2 to 3 hours in patients with normal renal function . It is primarily eliminated via the kidney through glomerular filtration and renal tubular secretion . The drug is distributed into all tissues, with the highest concentrations in the kidney and the lowest in central nervous tissue . The bioavailability of oral acyclovir is low and decreases with increasing dosage .

Result of Action

The result of Acyclovir-d4 L-Leucinate’s action is the inhibition of viral replication, leading to a reduction in viral titers . This results in the effective treatment of infections caused by herpes simplex viruses, varicella-zoster virus, and other related viruses .

Action Environment

The action of Acyclovir-d4 L-Leucinate can be influenced by various environmental factors. For instance, renal function significantly impacts the drug’s clearance from the body . Therefore, dosage adjustments may be required for patients with renal impairment . Furthermore, the bioavailability of the drug can be affected by the method of administration, with oral administration resulting in lower bioavailability compared to intravenous administration .

Safety and Hazards

Acyclovir is generally safe, but people who have kidney disease or are pregnant or breastfeeding should consult a healthcare provider before taking acyclovir . The most common adverse effects reported with clinical use were diarrhea, nausea, rash, and vomiting . Kidney dysfunction has been seen during clinical use .

特性

IUPAC Name |

[2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-1,1,2,2-tetradeuterioethyl] (2S)-2-amino-4-methylpentanoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N6O4.ClH/c1-8(2)5-9(15)13(22)24-4-3-23-7-20-6-17-10-11(20)18-14(16)19-12(10)21;/h6,8-9H,3-5,7,15H2,1-2H3,(H3,16,18,19,21);1H/t9-;/m0./s1/i3D2,4D2; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPMIOIPFRXOSEP-QMLHMQFRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])OC(=O)[C@H](CC(C)C)N)OCN1C=NC2=C1N=C(NC2=O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23ClN6O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.85 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acyclovir-d4 L-Leucinate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,3'-Sulfonylbis[6-ethoxy-benzoic Acid]](/img/structure/B587649.png)

buta-1,3-diene](/img/structure/B587655.png)